molecular formula C7H4BrN3O B12347421 8-bromo-8H-pyrido[3,4-b]pyrazin-5-one

8-bromo-8H-pyrido[3,4-b]pyrazin-5-one

Katalognummer: B12347421
Molekulargewicht: 226.03 g/mol
InChI-Schlüssel: WSFJJQWYXZSGKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-8H-pyrido[3,4-b]pyrazin-5-one is a heterocyclic compound that belongs to the class of pyridopyrazines This compound is characterized by a pyridine ring fused to a pyrazine ring, with a bromine atom attached at the 8th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-8H-pyrido[3,4-b]pyrazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-2,3-diaminopyridine with glyoxal in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 8th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyridopyrazines.

Wissenschaftliche Forschungsanwendungen

8-Bromo-8H-pyrido[3,4-b]pyrazin-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a scaffold for designing kinase inhibitors.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 8-bromo-8H-pyrido[3,4-b]pyrazin-5-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The bromine atom can enhance the compound’s binding affinity to its target, leading to increased potency.

Vergleich Mit ähnlichen Verbindungen

    8-Bromo-8H-pyrido[3,4-b]pyrazine: Similar structure but lacks the ketone group.

    8-Chloro-8H-pyrido[3,4-b]pyrazin-5-one: Chlorine atom instead of bromine.

    8-Methyl-8H-pyrido[3,4-b]pyrazin-5-one: Methyl group instead of bromine.

Uniqueness: 8-Bromo-8H-pyrido[3,4-b]pyrazin-5-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.

Eigenschaften

Molekularformel

C7H4BrN3O

Molekulargewicht

226.03 g/mol

IUPAC-Name

8-bromo-8H-pyrido[3,4-b]pyrazin-5-one

InChI

InChI=1S/C7H4BrN3O/c8-4-3-11-7(12)6-5(4)9-1-2-10-6/h1-4H

InChI-Schlüssel

WSFJJQWYXZSGKY-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C(=N1)C(C=NC2=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.